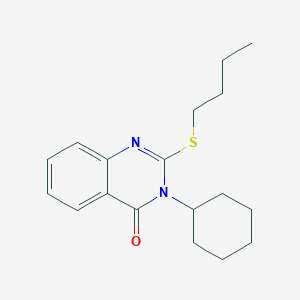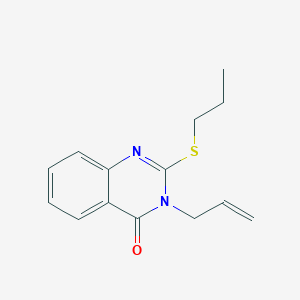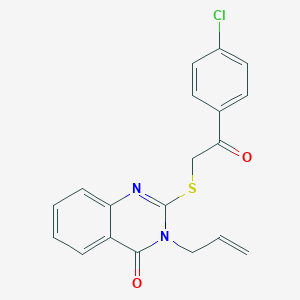![molecular formula C16H13N3OS2 B430948 1-BENZOYL-3-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOUREA CAS No. 328072-42-0](/img/structure/B430948.png)
1-BENZOYL-3-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZOYL-3-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOUREA is a complex organic compound that belongs to the class of thioureas This compound is characterized by the presence of a benzoyl group, a cyano group, and a cyclopenta[b]thiophene moiety
Preparation Methods
The synthesis of 1-BENZOYL-3-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOUREA typically involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent like dimethylformamide (DMF) under controlled conditions to yield the desired thiourea derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-BENZOYL-3-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOUREA undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the thiourea moiety. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols.
Scientific Research Applications
1-BENZOYL-3-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOUREA has several scientific research applications:
Biology: The compound’s derivatives have been studied for their antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-BENZOYL-3-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOUREA involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, its antimicrobial activity may be due to the inhibition of key enzymes involved in bacterial cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
1-BENZOYL-3-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}THIOUREA can be compared with other similar compounds, such as:
- N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro 1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
- 2-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-benzenesulfonamide These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
328072-42-0 |
|---|---|
Molecular Formula |
C16H13N3OS2 |
Molecular Weight |
327.4g/mol |
IUPAC Name |
N-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C16H13N3OS2/c17-9-12-11-7-4-8-13(11)22-15(12)19-16(21)18-14(20)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2,(H2,18,19,20,21) |
InChI Key |
OMXAWDLXQJAZRU-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=S)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=S)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[5-(3-bromo-4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N-phenylamine](/img/structure/B430873.png)
![{(7E)-7-[4-(dimethylamino)benzylidene]-3-[4-(dimethylamino)phenyl]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl}(furan-2-yl)methanone](/img/structure/B430877.png)
![5-[4-(Difluoromethoxy)phenyl]-2-(2,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B430881.png)
![2-(4-Chlorophenyl)-5-isopropyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B430882.png)
![Difluoromethyl 2-(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)phenyl ether](/img/structure/B430883.png)
![2-(Biphenyl-4-yl)-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B430884.png)
![5-[2-(Difluoromethoxy)phenyl]-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B430885.png)
![2-(4-Chlorophenyl)-5-(2-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B430886.png)
![5-(4-Fluorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B430887.png)
